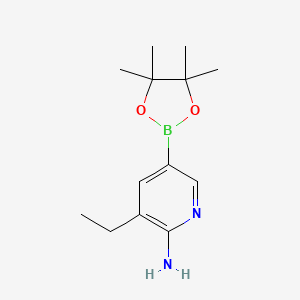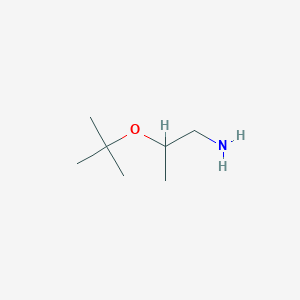
1-(2,6-difluoro-3-methylphenyl)propan-2-one
Vue d'ensemble
Description
“1-(2,6-difluoro-3-methylphenyl)propan-2-one” is a chemical compound with the molecular formula C10H10F2O . It has a molecular weight of 184.1852 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propan-2-one group attached to a 2,6-difluoro-3-methylphenyl group . The presence of the difluoro group and the methyl group on the phenyl ring could potentially influence the chemical properties and reactivity of the compound.Applications De Recherche Scientifique
1-(2,6-Difluoro-3-methylphenyl)propan-2-one is used in the synthesis of various compounds for scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis. It has been used in the synthesis of a variety of compounds, including the anticancer drug 5-fluorouracil, the anti-inflammatory drug ibuprofen, and the antifungal drug itraconazole.
Mécanisme D'action
1-(2,6-Difluoro-3-methylphenyl)propan-2-one is an organic compound with a molecular structure that is similar to that of many other organic compounds. It is believed to act as a catalyst in various chemical reactions, promoting the formation of certain products. It is also believed to act as an inhibitor of certain enzymes, blocking their activity and thus preventing the formation of certain products.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, blocking their activity and thus preventing the formation of certain products. It has also been found to act as a catalyst in various chemical reactions, promoting the formation of certain products. In addition, it has been found to act as an antioxidant, scavenging free radicals and thus protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Difluoro-3-methylphenyl)propan-2-one has several advantages and limitations when used in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and is not easily degraded by heat or light. However, it is a toxic compound and should be handled with care. In addition, it is not soluble in water, so it must be used in organic solvents.
Orientations Futures
1-(2,6-Difluoro-3-methylphenyl)propan-2-one has potential for use in the synthesis of a variety of compounds for scientific research. It could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts and inhibitors for various chemical reactions. In addition, it could be used in the development of new antioxidants and free radical scavengers for use in medical and cosmetic applications.
Méthodes De Synthèse
1-(2,6-Difluoro-3-methylphenyl)propan-2-one can be synthesized by several methods. The most common is the reaction of 1,2-dichloro-3-methylbenzene with sodium hydroxide and sodium fluoride in an aqueous solution. Other methods involve the use of the Grignard reaction, the Wittig reaction, and the Heck reaction.
Propriétés
IUPAC Name |
1-(2,6-difluoro-3-methylphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6-3-4-9(11)8(10(6)12)5-7(2)13/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLYUWZDQOPADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253459 | |
| Record name | 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305323-94-7 | |
| Record name | 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305323-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(2,6-difluoro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-difluoro-3-methylphenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)
![2-[bis(propan-2-yloxy)phosphoryl]-2-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-olate](/img/structure/B6598021.png)




![ethyl N-[({2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}carbamoyl)carbonyl]ethanehydrazonate](/img/structure/B6598062.png)


![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)
![bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B6598092.png)

![3-[cyclopropyl(ethyl)amino]-2,2-dimethylpropanal](/img/structure/B6598102.png)